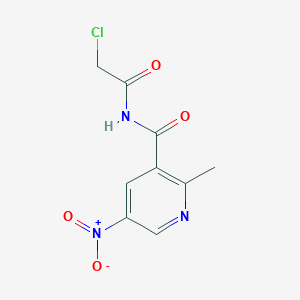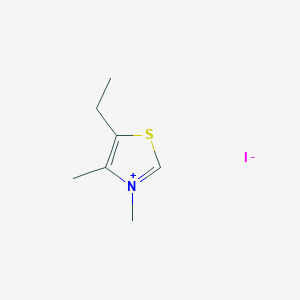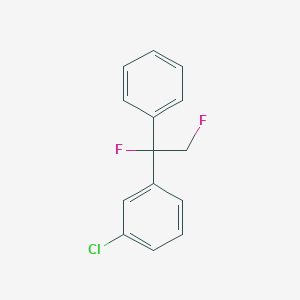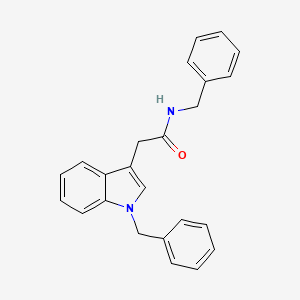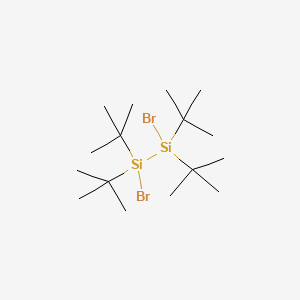
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane: is an organosilicon compound characterized by the presence of two silicon atoms bonded to four tert-butyl groups and two bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane can be synthesized through the reaction of tert-butylchlorosilane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: Oxidation can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution: Formation of various organosilicon compounds.
Reduction: Formation of silicon-hydrogen bonds.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Chemistry: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: The compound’s potential biological applications are being explored, particularly in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate the use of this compound in medical imaging and as a component in therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, coatings, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the silicon atoms can form bonds with other elements, leading to the formation of new compounds. The pathways involved include:
Nucleophilic Substitution: Bromine atoms are replaced by nucleophiles.
Bond Formation: Silicon atoms form bonds with other elements, leading to the creation of new silicon-containing compounds.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-1,1,2,2-tetrachloroethane: Similar in structure but contains chlorine atoms instead of tert-butyl groups.
1,2-Dibromoethane: Contains bromine atoms but lacks the silicon and tert-butyl groups.
Uniqueness: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is unique due to the presence of both silicon and tert-butyl groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59409-87-9 |
|---|---|
Formule moléculaire |
C16H36Br2Si2 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
bromo-[bromo(ditert-butyl)silyl]-ditert-butylsilane |
InChI |
InChI=1S/C16H36Br2Si2/c1-13(2,3)19(17,14(4,5)6)20(18,15(7,8)9)16(10,11)12/h1-12H3 |
Clé InChI |
UVOGBJGQOKAREB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)([Si](C(C)(C)C)(C(C)(C)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


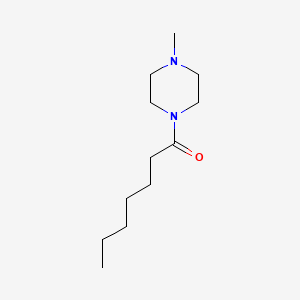
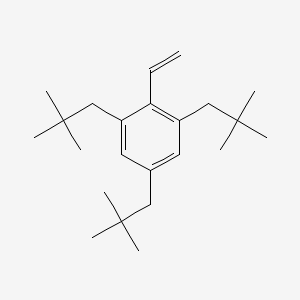
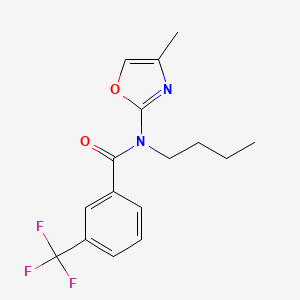
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

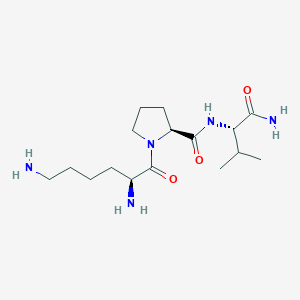
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
